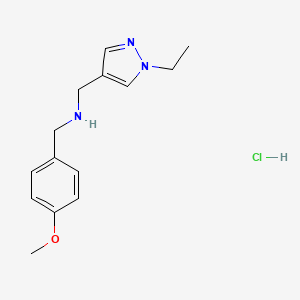![molecular formula C14H20N4O B15113827 N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15113827.png)
N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-methylpyrimidin-2-yl group and a cyclopropanecarboxamide moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
The synthesis of N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Methylpyrimidin-2-yl Group: This step involves the substitution of the piperidine ring with the 4-methylpyrimidin-2-yl group using suitable reagents and conditions.
Attachment of the Cyclopropanecarboxamide Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
化学反应分析
N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the piperidine or pyrimidine rings are replaced with other groups using appropriate reagents.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where piperidine derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The piperidine and pyrimidine rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring, but differ in their substituents and overall structure.
Pyrimidine Derivatives: Compounds like cytosine and thymine, which contain the pyrimidine ring but have different functional groups attached.
The uniqueness of this compound lies in its specific combination of the piperidine and pyrimidine rings with the cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C14H20N4O |
|---|---|
分子量 |
260.33 g/mol |
IUPAC 名称 |
N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H20N4O/c1-10-6-7-15-14(16-10)18-8-2-3-12(9-18)17-13(19)11-4-5-11/h6-7,11-12H,2-5,8-9H2,1H3,(H,17,19) |
InChI 键 |
AUEXDBLUJKXSFH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1)N2CCCC(C2)NC(=O)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl}-N-methylacetamide](/img/structure/B15113748.png)

![1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B15113763.png)
![1-[2-(1H-1,2,3-triazol-1-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B15113778.png)
![5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile](/img/structure/B15113782.png)
![6-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15113789.png)
![2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B15113795.png)
![3-(4-Methanesulfonylphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B15113802.png)
![3-Methyl-6-[3-(morpholine-4-carbonyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B15113809.png)
![{1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidin-2-yl}methanol](/img/structure/B15113820.png)

![2-Methyl-5-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B15113833.png)
![2-[4-(Fluoromethyl)piperidine-1-carbonyl]indolizine](/img/structure/B15113839.png)
![5-chloro-N-[1-(pyrazin-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B15113842.png)
